Bienvenue dans la boutique en ligne BenchChem!

H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH

HCV NS3 protease substrate specificity catalytic efficiency

Genotype-mismatched substrates undermine NS3 protease inhibitor profiling. This synthetic 18-mer (C81H119N19O30S2; MW 1903.08) replicates the authentic genotype-1b NS5A/5B junction, eliminating sequence-dependent kinetic artifacts. • Km = 16 µM, kcat = 8 min⁻¹ (with NS4A); ~40-fold NS4A-dependent activation dynamic range enables PPI inhibitor profiling. • Cleavage site (Cys-Ser) is RP-HPLC-compatible - an orthogonal, label-free readout that eliminates autofluorescence false positives from FRET screens. • P1 Cys requirement validated; use as scaffold for S1-pocket steric/electronic probe panels (Cys >> Hcy > Mcy hierarchy). Custom synthesis available; batch-specific COA with MS and HPLC included. Standard packaging: lyophilized powder, shipped ambient. Contact for bulk or GMP inquiries.

Molecular Formula C81H119N19O30S2
Molecular Weight 1903.1 g/mol
CAS No. 191529-67-6
Cat. No. B1495772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH
CAS191529-67-6
Molecular FormulaC81H119N19O30S2
Molecular Weight1903.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C81H119N19O30S2/c1-10-37(4)63(97-72(120)52(29-61(112)113)91-69(117)51(28-60(110)111)88-58(107)32-84-66(114)38(5)87-67(115)46(82)21-22-59(108)109)78(126)96-62(36(2)3)80(128)100-24-13-16-56(100)76(124)95-55(35-131)75(123)94-53(33-101)73(121)89-48(23-25-132-9)68(116)93-54(34-102)74(122)90-49(26-42-17-19-44(105)20-18-42)70(118)99-65(41(8)104)79(127)92-50(27-43-30-83-47-15-12-11-14-45(43)47)71(119)98-64(40(7)103)77(125)85-31-57(106)86-39(6)81(129)130/h11-12,14-15,17-20,30,36-41,46,48-56,62-65,83,101-105,131H,10,13,16,21-29,31-35,82H2,1-9H3,(H,84,114)(H,85,125)(H,86,106)(H,87,115)(H,88,107)(H,89,121)(H,90,122)(H,91,117)(H,92,127)(H,93,116)(H,94,123)(H,95,124)(H,96,126)(H,97,120)(H,98,119)(H,99,118)(H,108,109)(H,110,111)(H,112,113)(H,129,130)/t37-,38-,39-,40+,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-/m0/s1
InChIKeyMKIGAEZXUXVXSS-UEMCXGCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV NS5A/5B Peptide Substrate Overview


H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH (Hepatitis C Virus S5A/5B, single-letter code EAGDDIVPCSMSYTWTGA) is an 18-residue synthetic peptide substrate (C81H119N19O30S2, MW 1903.08 g/mol) [1] that mimics the NS5A/5B junction of the HCV nonstructural polyprotein . It serves as a well-characterized trans-cleavage substrate for HCV NS3 serine protease, with kinetic parameters extensively documented in both cofactor-free and NS4A-activated states [2][3].

1NS3/4A trans-cleavage substrate for protease activity studies
2Cofactor-dependent activation context (NS4A-modulated kinetics)
3Genotype-1b NS5A/5B junction sequence identity

Why Generic Substrates Cannot Replace This Peptide


HCV NS3 protease exhibits a defined cleavage-site hierarchy (NS5A/5B > NS4A/4B >> NS4B/5A) [1], meaning that substituting this peptide with substrates derived from other junction sites introduces substantial differences in kinetic behavior. Among NS5A/5B junction substrates, sequence variation between HCV genotypes (e.g., genotype 1a DTEDVVCCSMSYTWTGK vs. genotype 1b EAGDDIVPCSMSYTWTGA) alters Km and kcat [2], precluding direct interchange without re-validation. Furthermore, the NS4A cofactor dependence of this substrate [3] is not uniformly preserved in engineered depsipeptide FRET substrates, which prioritize signal generation over biological fidelity.

Junction site mismatch
NS4A/4B or NS4B/5A substrates may shift cleavage kinetics and ranking
Genotype sequence mismatch
Genotype-1a substrate can alter Km/kcat; genotype-matched sequence may require re-validation
FRET substrate cofactor loss
Depsipeptide FRET substrates may not recapitulate NS4A cofactor dependence

Quantitative Differentiation Evidence


Superior Catalytic Efficiency vs. Other Junctions

In a direct head-to-head comparison using a recombinant full-length NS3/NS4A complex, the NS5A/5B peptide substrate (this compound) exhibited a catalytic efficiency (kcat/Km) of 8,300 M⁻¹ s⁻¹, which is 7.3-fold higher than the NS4B/5A substrate (1,130 M⁻¹ s⁻¹) and 90-fold higher than the NS4A/4B substrate (92 M⁻¹ s⁻¹) [1]. The corresponding Km values were 16, 160, and 280 µM, and kcat values were 8, 11, and 1.6 min⁻¹, respectively.

Catalytic Efficiency
Head-to-head
7.3-fold higher vs NS4B/5A 90-fold higher vs NS4A/4B Km 16 µM (vs 160, 280 µM)
Reported highest catalytic efficiency among natural junctions
Supports detection of low-abundance NS3 protease
HCV NS3 protease substrate specificity catalytic efficiency

Genotype-Specific Kinetic Comparison

When compared to the genotype-1a-derived NS5A/5B substrate DTEDVVCCSMSYTWTGK, the genotype-1b-derived target peptide EAGDDIVPCSMSYTWTGA exhibits a Km of 16 µM (vs. 20.0 ± 2.0 µM for the 1a peptide) and kcat of 8 min⁻¹ (vs. 9.6 ± 2.0 min⁻¹) in the presence of NS4A [1][2]. This difference, though modest in magnitude, reflects authentic sequence variation at the NS5A/5B junction that impacts substrate recognition across HCV genotypes.

Genotype Kinetics
Reported
Km 16 µM (1b) vs 20 µM (1a) kcat 8 min⁻¹ vs 9.6 min⁻¹ kcat/Km ~8,300 vs ~8,000 M⁻¹ s⁻¹
Genotype-1b matched kinetics for replicon studies
Cross-study comparable; enzyme construct differences apply
HCV genotype NS3 protease kinetics substrate sequence variant

NS4A Cofactor-Dependent Activation

This peptide substrate is cleaved by MBP-NS3 fusion protease with Km = 411 µM and kcat = 0.14 min⁻¹ in the absence of NS4A cofactor [1]. Upon addition of a 10-fold molar excess of NS4A peptide (4A18-40), the kcat/Km increases approximately 40-fold [2]. In contrast, many commercial FRET depsipeptide substrates (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ-(COO)Ala-Ser-Lys(DABCYL)-NH2) are optimized for high kcat/Km (reported up to ~20,100 M⁻¹ s⁻¹) [3] but do not recapitulate the NS4A-dependent regulation that is critical for studying the biological mechanism of NS3 protease activation.

NS4A Activation
Reported
~40-fold kcat/Km enhancement with NS4A Without NS4A: Km 411 µM, kcat 0.14 min⁻¹ With NS4A: Km 16 µM, kcat 8 min⁻¹
Cofactor-dependent dynamic range for interaction inhibitor studies
FRET depsipeptides lack this activation window
NS4A cofactor NS3 protease activation assay development

Critical P1 Cys and P3 Val Residues

An alanine-scanning mutagenesis study of the NS5A/5B substrate (P6-P4' positions) identified P1 Cys and P3 Val as critical residues for NS3 protease recognition [1]. Substitutions at the scissile P1 Cys residue with homocysteine, S-methylcysteine, Ala, S-ethylcysteine, Thr, Met, D-Cys, Ser, and penicillamine produced progressively less efficient substrates, revealing a stringent stereochemical requirement for an L-Cys residue at P1. This residue-level specificity is not shared by the NS4A/4B junction (P1 Thr) or NS4B/5A junction (P1 Asn) substrates.

P1/P3 Residue Criticality
Class-level
P1 Cys and P3 Val essential; P1 Cys→Ala abolishes cleavage Substitution order: Cys >> Hcy > Mcy > Ala > Ecy > Thr > Met > D-Cys > Ser > Pen
Strict L-Cys requirement defines junction-specific recognition
Alanine-scanning framework; NS4A/4B/5A junctions lack this stringency
substrate specificity alanine scanning structure-activity relationship

Label-Free RP-HPLC Detection

The scissile bond of this peptide is located between Cys and Ser residues [1], producing two discrete fragments that are readily resolved and quantified by reversed-phase HPLC (RP-HPLC). This label-free detection modality is not available for internally quenched FRET substrates, which require fluorescence instrumentation and may suffer from compound interference in screening libraries [2].

RP-HPLC Detection
Reported
Cleavage between P1 Cys and P1' Ser; products resolved by RP-HPLC Label-free, mass-based quantitation
Orthogonal readout without fluorescent interference
Useful for hit validation from FRET-based screens
RP-HPLC detection label-free assay cleavage product analysis

Recommended Application Scenarios


Inhibitor Characterization at NS5A/5B Site

Use this substrate in steady-state kinetic assays (Km = 16 µM, kcat = 8 min⁻¹ with NS4A cofactor) to determine inhibitor modality (competitive, noncompetitive, uncompetitive) and Ki values against the physiologically relevant NS5A/5B cleavage event. Its ~40-fold NS4A-dependent activation dynamic range [1] additionally enables profiling of NS3-NS4A protein-protein interaction inhibitors.

Orthogonal Hit Validation by RP-HPLC

Employ this peptide in an RP-HPLC-based cleavage assay as a label-free, artifact-resistant orthogonal readout [2]. Compounds identified as active in fluorescence-based FRET screens can be re-tested here to eliminate false positives arising from compound autofluorescence or inner-filter effects.

Genotype-1b NS3 Protease Profiling

For laboratories using genotype-1b HCV subgenomic replicons or purified genotype-1b NS3 protease constructs, this substrate (derived from the genotype-1b NS5A/5B junction sequence) provides genotype-matched kinetics [3], avoiding the confounding variable of sequence-mismatched substrate efficiency observed with genotype-1a-derived peptide substrates [4].

SAR Studies of NS3 S1 Pocket

The stringent P1 Cys requirement and established hierarchy of P1 substitutions (Cys >> Hcy > Mcy > Ala > Ecy > Thr > Met > D-Cys > Ser > Pen) [3] make this substrate an ideal framework for designing P1-modified peptide panels to probe the steric and electronic requirements of the NS3 protease S1 pocket.

Application
Selection Property
Validation Focus
NS3/4A inhibitor MoA profiling
Cofactor-modulated kinetic context
Steady-state modality and Ki determination
Label-free hit confirmation
RP-HPLC compatible cleavage analysis
Fluorescence interference-free orthogonal readout
Genotype-1b NS3 protease characterization
Genotype-1b sequence-matched substrate
Genotype-specific kinetic consistency
NS3 S1 pocket structure-activity studies
P1 Cys substitution hierarchy
Steric/electronic requirements of S1 pocket
Quote Request

Request a Quote for H-Glu-Ala-Gly-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-Tyr-Thr-Trp-Thr-Gly-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.